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This guide provides an in-depth overview of the critical post-translational modifications (PTMs)

that affect alpha-synuclein (α-syn) in vivo. Understanding these modifications is paramount for

elucidating the mechanisms of synucleinopathies, such as Parkinson's disease (PD), and for

developing novel diagnostic and therapeutic strategies.

Introduction
Alpha-synuclein is a 140-amino acid protein abundant in presynaptic terminals. While its

precise physiological function is still under investigation, it is centrally implicated in the

pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which

includes Parkinson's disease, Dementia with Lewy Bodies (DLB), and Multiple System Atrophy

(MSA).[1][2][3] A pathological hallmark of these diseases is the accumulation of aggregated α-

syn into insoluble inclusions called Lewy bodies (LBs) and Lewy neurites (LNs).[3][4][5]

The transition of α-syn from its soluble, monomeric state to toxic, aggregated forms is a key

event in disease progression. This process is heavily influenced by a variety of post-

translational modifications.[4][6] These PTMs can alter the structure, function, aggregation

propensity, and clearance of α-syn, thereby playing a crucial role in its pathobiology.[3][7] This

document details the major in vivo PTMs of α-syn, presenting quantitative data, experimental

methodologies, and pathway visualizations to serve as a comprehensive resource.
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Major Post-Translational Modifications of Alpha-
Synuclein
Alpha-synuclein is subject to a wide array of PTMs, including phosphorylation, ubiquitination,

truncation, acetylation, nitration, SUMOylation, and O-GlcNAcylation.[3][4][6][7] These

modifications can have profound and often conflicting effects on the protein's behavior.

Phosphorylation
Phosphorylation, the addition of a phosphate group, is the most studied PTM of α-syn.

Serine 129 (pS129): Phosphorylation at serine 129 is a defining hallmark of

synucleinopathies, with the vast majority of α-syn found in Lewy bodies being

phosphorylated at this site.[4] While pS129 is associated with pathological aggregates, its

precise role is complex; some studies suggest it promotes toxicity and aggregation, while

others indicate it may facilitate degradation under certain conditions.[5][6] Kinases implicated

in S129 phosphorylation include Polo-like kinase 2 (PLK2), G protein-coupled receptor

kinases (GRKs), and Casein Kinase (CK1).[6][8]

Serine 87 (pS87): Phosphorylation at S87 has also been identified. Unlike pS129, pS87

appears to inhibit aggregation.[9] There is a dynamic interplay between phosphorylation and

other PTMs at this site.[9][10]

Tyrosine Residues (Y125, Y133, Y136): Phosphorylation of tyrosine residues has also been

reported.[4] Increased levels of Y125 phosphorylated α-syn have been found in blood

samples from PD patients.[11]

Ubiquitination
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate

protein. This can signal for degradation or modulate protein function.

Degradation Signal: Ubiquitination of α-syn can target it for degradation by either the

ubiquitin-proteasome system (UPS) or the autophagy-lysosomal pathway (ALP).[12][13][14]

The type of ubiquitin chain linkage determines the degradation pathway, with K48-linked

chains typically leading to proteasomal degradation and K63-linked chains targeting proteins

for lysosomal degradation.[12]
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E3 Ligases: Several E3 ubiquitin ligases, including SIAH (Seven in absentia homolog) and

Nedd4, have been shown to ubiquitinate α-syn.[4][15] SIAH-mediated ubiquitination has

been shown to promote the formation of α-syn inclusions.[4]

Role in Aggregation: Ubiquitinated α-syn is a component of Lewy bodies, though its role in

the aggregation process is multifaceted, potentially influencing both clearance and inclusion

formation.[16]

Truncation
Alpha-synuclein can be proteolytically cleaved, resulting in truncated forms, which are major

components of pathological aggregates.[2][17][18]

C-terminal Truncation: The majority of truncated species lack portions of the C-terminus.[18]

These forms, such as α-syn-(1-119) and α-syn-(1-122), are highly prone to aggregation and

are believed to play a significant role in seeding the aggregation of the full-length protein.[2]

[18] These truncated species are enriched in the insoluble fractions of brains from individuals

with synucleinopathies.[2]

N-terminal Truncation: N-terminally truncated forms have also been identified, though they

appear to have a reduced propensity for aggregation.[19]

Acetylation
N-terminal Acetylation: Alpha-synuclein is constitutively and irreversibly N-terminally

acetylated in vivo.[20][21] This modification alters the charge and structure of the N-terminus

and has been shown to slow the rate of lipid-induced aggregation and alter the morphology

of the resulting fibrils.[20][22][23][24] While it reduces the rate of aggregation, it may

increase the formation of toxic oligomers.[22]

Nitration and Oxidation
Oxidative and nitrative stress, common features in neurodegenerative diseases, can lead to the

modification of α-syn.

Tyrosine Nitration: All four tyrosine residues (Y39, Y125, Y133, Y136) are susceptible to

nitration.[8] Nitrated α-syn is found extensively in the inclusions of synucleinopathies, directly
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linking nitrative damage to the disease process.[25][26] Nitration may stabilize α-syn

aggregates, making them resistant to proteolysis.[26] Increased levels of Y39 nitrated α-syn

have been detected in the blood of PD patients.[11]

Methionine Oxidation: Methionine residues can be oxidized, which can also influence the

protein's biophysical properties and aggregation.[1]

SUMOylation
SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein.

Inhibition of Degradation: SUMOylation can counteract ubiquitination, thereby inhibiting the

degradation of α-syn and promoting its accumulation.[27]

Effect on Aggregation: The role of SUMOylation in aggregation is complex. Some studies

suggest that SUMOylation enhances the solubility of α-syn and reduces its aggregation and

toxicity.[28][29] Conversely, other work indicates that SUMOylation, promoted by the SUMO

ligase PIAS2, can directly cause α-syn aggregation, with disease-associated mutants being

more susceptible.[27] Levels of SUMOylated α-syn are reportedly increased in PD brains.

[27][30] The primary SUMO acceptor sites are lysines 96 and 102.[29]

O-GlcNAcylation
O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine

or threonine residues.

Inhibition of Aggregation: O-GlcNAcylation at physiologically relevant sites, such as

Threonine 72 (T72) and Serine 87 (S87), has a notable inhibitory effect on α-syn

aggregation.[31][32]

Interplay with Phosphorylation: There is a dynamic interplay between O-GlcNAcylation and

phosphorylation, as they can compete for the same or adjacent sites.[4] For instance, both

modifications at S87 inhibit aggregation, though they produce structurally distinct fibrils.[9]

[10] This suggests that increasing O-GlcNAcylation could be a therapeutic strategy to

prevent α-syn aggregation.[31]
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The following tables summarize the key quantitative aspects of major α-syn PTMs.

Table 1: Major Post-Translational Modifications of Alpha-Synuclein and Their Functional

Consequences
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PTM Key Sites
Key
Enzymes/Fa
ctors

Primary
Effect on
Aggregatio
n

Primary
Effect on
Degradatio
n

Other Key
Effects

Phosphorylati

on

Ser129,

Ser87,

Tyr125

PLK2, GRKs,

CK1, c-Abl

Promotes

(pS129),

Inhibits

(pS87)[6][9]

Can promote

degradation[6

]

pS129 is a

major

component of

LBs[4]

Ubiquitination

Multiple

Lysine

residues

E3 Ligases

(SIAH,

Nedd4,

CHIP)[4][15]

[16]

Promotes

inclusion

formation[4]

Promotes

(UPS & ALP)

[12][14]

Regulates

protein

turnover[12]

Truncation
C-terminal

(e.g., 1-119)
Proteases

Strongly

promotes[18]
-

Truncated

forms seed

aggregation[1

8]

N-term

Acetylation
Met1

N-

acetyltransfer

ases (NATs)

Slows

kinetics,

alters

fibrils[20][23]

[24]

-

Constitutive

modification[2

1]

Nitration

Tyr39,

Tyr125,

Y133, Y136

Reactive

Nitrogen

Species

Promotes[26]

[33]
-

Links

oxidative

stress to

pathology[25]

SUMOylation
Lys96,

Lys102

SUMO

ligases

(PIAS2)

Conflicting

reports

(inhibits/prom

otes)[27][29]

Inhibits

(competes

with ubiquitin)

[27]

Levels

increased in

PD brain[27]

[30]

O-

GlcNAcylatio

n

Thr72, Thr75,

Thr81, Ser87
OGT/OGA

Inhibits[31]

[32]
-

Interacts with

phosphorylati

on[4]
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Glycation

Multiple

Lysine

residues

Non-

enzymatic

Promotes

toxic

oligomers[6]

[33]

-

AGEs found

in PD

brains[33]

Table 2: C-Terminally Truncated Alpha-Synuclein Species in Synucleinopathies

Truncated Species Disease Context Key Findings Reference

α-syn (1-110)
Lewy Body Variant of

AD (LBV-AD)

Present at higher

levels in LBV-AD

patients than controls.

[18][34]

[18][34]

α-syn (1-119) LBV-AD, PD

Present at higher

levels in patients; can

induce loss of striatal

dopamine in mice.[18]

[18]

α-syn (1-122) PD

Identified by mass

spectrometry in

insoluble fractions.[2]

[2]

α-syn (1-103) DLB, PD

N-terminally

acetylated C-

terminally truncated

form identified in

patients.[17]

[17]

α-syn (1-139) DLB, PD

N-terminally

acetylated C-

terminally truncated

form identified in

patients.[17]

[17]
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Visualizing the complex interplay of PTMs and the methods used to study them is crucial for a

deeper understanding.
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Caption: Key PTMs regulating alpha-synuclein fate.
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Caption: Workflow for PTM identification by IP-Mass Spectrometry.
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Caption: Interplay of PTMs on alpha-synuclein fate.
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Detailed methodologies are essential for the accurate detection and quantification of α-syn

PTMs.

Protocol 1: Immunohistochemistry (IHC) for
Phosphorylated α-Synuclein (pS129)
This protocol is for the detection of pS129-α-syn in formalin-fixed, paraffin-embedded (FFPE)

tissue sections.

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

Rinse in distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval. Immerse slides in a citrate buffer (10 mM Sodium

Citrate, 0.05% Tween 20, pH 6.0).

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature (approx. 30 minutes).

Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

Blocking and Permeabilization:

Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in

methanol for 15 minutes (for peroxidase-based detection).

Rinse with TBS/PBS.

Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum,

1% BSA in TBS with 0.3% Triton X-100) for 1 hour at room temperature.
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Primary Antibody Incubation:

Dilute the primary antibody against pS129-α-syn (e.g., clone 7E2 or a rabbit monoclonal)

in blocking buffer.[35]

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

Secondary Antibody and Detection:

Wash slides with TBS/PBS (3 changes, 5 minutes each).

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse) for 1 hour at

room temperature.

Wash slides with TBS/PBS.

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.

Wash slides with TBS/PBS.

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which

produces a brown precipitate, or a silver enhancement method for a black signal.[35]

Counterstaining and Mounting:

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate through a graded ethanol series and clear in xylene.

Coverslip slides using a permanent mounting medium.

Protocol 2: Immunoprecipitation and Western Blot for
Ubiquitinated α-Synuclein
This protocol is designed to enrich for α-syn and then probe for its ubiquitination status.

Cell/Tissue Lysis:
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Lyse cells or homogenized tissue in a radioimmunoprecipitation assay (RIPA) buffer

supplemented with protease and phosphatase inhibitors. Crucially, include a

deubiquitinase (DUB) inhibitor like N-ethylmaleimide (NEM) to preserve ubiquitin chains.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.

Collect the supernatant.

Immunoprecipitation (IP):

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at

4°C.

Incubate the pre-cleared lysate with a primary antibody against total α-synuclein overnight

at 4°C with gentle rotation.

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-

protein complexes.

Washing and Elution:

Pellet the beads and wash them 3-5 times with ice-cold IP wash buffer (e.g., PBS with

0.1% Tween 20) to remove non-specific binders.

Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and

boiling for 5-10 minutes.

Western Blotting:

Separate the eluted proteins by SDS-PAGE using a gradient gel (e.g., 4-20%) to resolve

the high molecular weight smear characteristic of ubiquitination.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST (TBS with 0.1% Tween

20).

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2

clones) or linkage-specific antibodies (anti-K48, anti-K63) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash again and detect the signal using an enhanced chemiluminescence (ECL)

substrate. The result should be a high molecular weight smear above the band for

monomeric α-syn.

Protocol 3: Mass Spectrometry (MS) Workflow for PTM
Identification
MS provides an unbiased and precise method for identifying and localizing various PTMs.

Protein Enrichment:

Enrich for α-syn from complex biological samples (lysates, CSF) via immunoprecipitation

as described in Protocol 2.

Protein Digestion:

Elute the immunoprecipitated protein and run it briefly on an SDS-PAGE gel (in-gel

digestion) or keep it in solution (in-solution digestion).

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with

iodoacetamide.

Digest the protein into smaller peptides using a sequence-specific protease, most

commonly trypsin, overnight at 37°C.

Peptide Cleanup and Fractionation:

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or

tip to remove contaminants.

(Optional) For very complex samples or to enrich for specific PTMs (like phosphopeptides

using TiO2 enrichment), perform an additional fractionation step.

LC-MS/MS Analysis:
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Inject the peptide mixture into a liquid chromatography (LC) system coupled to a high-

resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Peptides are separated by the LC based on hydrophobicity and then ionized and

introduced into the mass spectrometer.

The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge

ratio (m/z) of the intact peptides.

It then selects the most abundant peptides for fragmentation (MS2 or tandem MS),

generating fragment ion spectra.

Data Analysis:

Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to

match the experimental fragment ion spectra against a theoretical database containing the

α-syn sequence.

The search parameters must include the expected PTMs as "variable modifications." The

mass shifts caused by PTMs (e.g., +79.966 Da for phosphorylation, +42.011 Da for

acetylation) allow for their identification and localization on specific amino acid residues.

[36]

Conclusion
The post-translational modification of alpha-synuclein is a complex and critical area of research

in the field of neurodegenerative diseases. PTMs such as phosphorylation, ubiquitination, and

truncation are not merely incidental findings but are deeply integrated into the mechanisms of

α-syn aggregation, toxicity, and clearance.[5][6] The interplay between different modifications,

such as the competition between SUMOylation and ubiquitination or phosphorylation and O-

GlcNAcylation, adds another layer of regulatory complexity.[4][27]

A comprehensive understanding of these processes, facilitated by the robust experimental

protocols outlined in this guide, is essential for the scientific community. The modified forms of

α-syn hold strong potential as disease biomarkers, and the enzymes that regulate these PTMs

represent promising targets for the development of novel therapies aimed at halting the

progression of devastating synucleinopathies.[3][7][11][36]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23966418/
https://www.benchchem.com/product/b157364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8267936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9340086/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00381/full
https://www.pnas.org/doi/10.1073/pnas.1704351114
https://pubmed.ncbi.nlm.nih.gov/37305556/
https://pubmed.ncbi.nlm.nih.gov/36372243/
https://www.scilit.com/publications/a826d33e5a459e6d07c5527a4d2344a5
https://pubmed.ncbi.nlm.nih.gov/23966418/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b157364#post-translational-modifications-of-alpha-
synuclein-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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